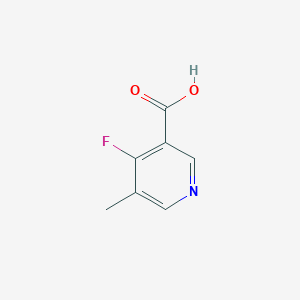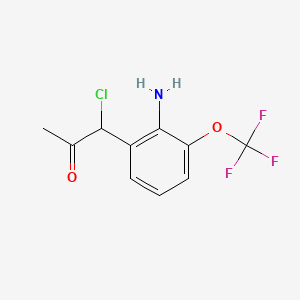
1-(2-Amino-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethoxy group, which is known for its unique electronic properties, making it valuable in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-(2-Amino-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one typically involves several steps. One common method includes the reaction of 2-amino-3-(trifluoromethoxy)benzaldehyde with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Análisis De Reacciones Químicas
1-(2-Amino-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .
Aplicaciones Científicas De Investigación
1-(2-Amino-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-(2-Amino-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively . This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(2-Amino-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one stands out due to its trifluoromethoxy group, which imparts unique electronic properties. Similar compounds include:
1-(2-Amino-3-methoxyphenyl)-1-chloropropan-2-one: Lacks the trifluoromethoxy group, resulting in different reactivity and binding properties.
1-(2-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one: The trifluoromethyl group provides different steric and electronic effects compared to the trifluoromethoxy group.
These differences highlight the uniqueness of this compound and its potential for various applications.
Propiedades
Fórmula molecular |
C10H9ClF3NO2 |
|---|---|
Peso molecular |
267.63 g/mol |
Nombre IUPAC |
1-[2-amino-3-(trifluoromethoxy)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NO2/c1-5(16)8(11)6-3-2-4-7(9(6)15)17-10(12,13)14/h2-4,8H,15H2,1H3 |
Clave InChI |
CFEVCBDMXOYOMM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C(=CC=C1)OC(F)(F)F)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


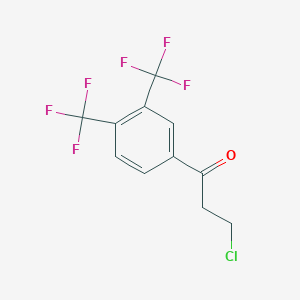
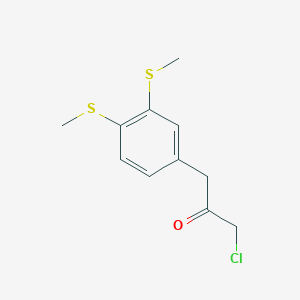
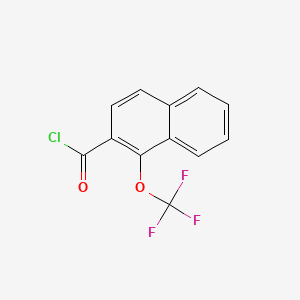
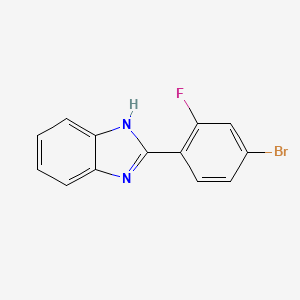
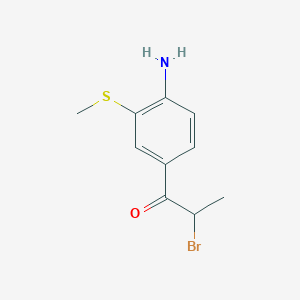
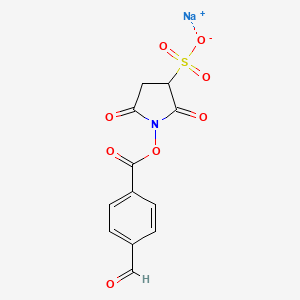
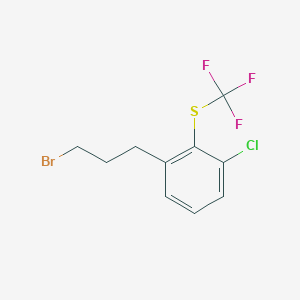
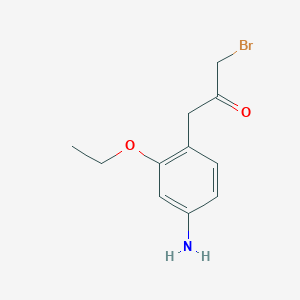


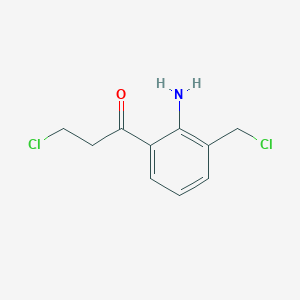
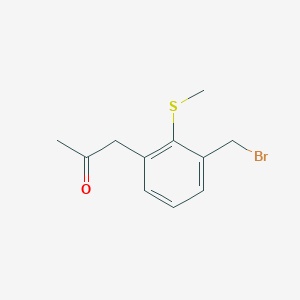
![7',8'-Dihydro-6'H-spiro[cyclobutane-1,5'-[1,3]dioxolo[4,5-G]isoquinoline]](/img/structure/B14053746.png)
